

Application Note: Analysis of Haloethers in Wastewater using EPA Method 625.1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-chloroisopropyl)ether*

Cat. No.: *B1220445*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

EPA Method 625.1 is a robust analytical procedure developed by the U.S. Environmental Protection Agency for the determination of a wide range of semivolatile organic compounds, including haloethers, in municipal and industrial wastewater.^{[1][2]} This gas chromatography/mass spectrometry (GC/MS) based method is essential for monitoring environmental contaminants and ensuring regulatory compliance.^{[2][3]} The procedure involves the extraction of analytes from a water sample, followed by concentration and analysis. While the original method outlines a liquid-liquid extraction (LLE) protocol, modern adaptations, including solid-phase extraction (SPE), are permitted and offer significant advantages in terms of solvent reduction and automation.^{[1][4][5]}

This application note provides a detailed protocol for the determination of haloethers using EPA Method 625.1, covering sample handling, extraction, analysis, and quality control procedures.

Experimental Protocols

Apparatus and Materials

- Sample Bottles: 1-liter glass bottles with Teflon-lined screw caps.
- Glassware: Separatory funnels (2-liter), Kuderna-Danish (K-D) apparatus (500 mL evaporative flask, 10 mL concentrator tube, three-ball Snyder column), beakers, Erlenmeyer

flasks, and vials.[3][6]

- Drying Column: Chromatographic column with a glass wool plug.
- Water Bath: Heated, with concentric ring cover, capable of temperature control ($\pm 2^{\circ}\text{C}$).[3][6]
- Analytical Balance: Capable of weighing to 0.0001 g.[6]
- Gas Chromatograph/Mass Spectrometer (GC/MS): An analytical system with a temperature-programmable gas chromatograph suitable for splitless injection and a mass spectrometer. [3]

Reagents and Standards

- Solvents: Pesticide-quality or equivalent methylene chloride, acetone, and methanol.[7]
- Reagent Water: Water demonstrated to be free of analytes and interferences.
- pH Adjustment: Sodium hydroxide (NaOH) solution (10 N) and Sulfuric acid (H₂SO₄) (1+1 v/v).[7]
- Drying Agent: Anhydrous sodium sulfate (ACS grade), heated at 400°C for 4 hours.
- Dechlorinating Agent: Sodium thiosulfate (ACS grade).
- Stock Standard Solutions: Purchased as certified solutions or prepared from pure standard materials.
- Calibration Standards: Prepared in methylene chloride by dilution of the stock standard solutions.
- Internal Standards and Surrogates: A quality control (QC) check sample concentrate containing each parameter of interest is required.[6]

Sample Collection, Preservation, and Handling

- Collection: Collect a 1-liter grab sample in a glass container.

- Dechlorination: If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.
- Preservation: Cool the sample to ≤ 6 °C at the time of collection.
- Holding Time: Samples must be extracted within 7 days of collection and the extracts must be analyzed within 40 days of extraction.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The core of Method 625 involves a sequential extraction based on pH adjustment to separate acidic, basic, and neutral compounds. Haloethers are extracted in the base/neutral fraction.

- Base/Neutral Extraction:
 - Pour a measured volume (typically 1 liter) of the sample into a 2-liter separatory funnel.[\[3\]](#)
 - Check the pH of the sample. If necessary, adjust the sample pH to >11 with 10 N NaOH solution.[\[3\]](#)
 - Add 60 mL of methylene chloride to the separatory funnel.
 - Shake the funnel vigorously for 1-2 minutes with periodic venting.[\[8\]](#)
 - Allow the organic layer to separate from the water phase for a minimum of 10 minutes. If an emulsion forms, employ mechanical techniques such as stirring or centrifugation to complete phase separation.[\[6\]\[8\]](#)
 - Drain the methylene chloride extract (bottom layer) into an Erlenmeyer flask.
 - Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride, combining all extracts in the same flask.[\[8\]](#)
- Acid Extraction:
 - After the base/neutral extraction, adjust the remaining aqueous phase to a pH of <2 with (1+1) H₂SO₄.[\[3\]](#)

- Repeat the extraction process with three 60 mL aliquots of methylene chloride. Combine these acidic extracts with the base/neutral extracts.
- Extract Drying and Concentration:
 - Pass the combined extract through a drying column containing at least 10 g of anhydrous sodium sulfate.
 - Collect the dried extract in a Kuderna-Danish (K-D) concentrator.
 - Add one or two clean boiling chips to the K-D flask and attach the Snyder column.
 - Concentrate the extract to approximately 5-10 mL on a hot water bath (80-90°C).
 - Allow the apparatus to cool and drain for at least 10 minutes.
 - Remove the Snyder column and rinse the flask and its lower joint into the concentrator tube with 1-2 mL of methylene chloride.
 - Further concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen if necessary.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

EPA Method 625.1 allows for the use of SPE, which is a common and efficient alternative to LLE.[\[1\]](#)[\[5\]](#) This technique uses a solid sorbent to retain analytes from the sample, which are then eluted with a small volume of solvent.

- General SPE Workflow:
 - Conditioning: The SPE cartridge (e.g., mixed-mode) is conditioned with solvent to activate the sorbent.
 - Loading: The water sample (pH adjusted) is passed through the cartridge, and the haloethers are retained on the sorbent.
 - Washing: The cartridge is washed to remove interferences.

- Elution: The retained haloethers are eluted from the cartridge with a small amount of an appropriate solvent (e.g., methylene chloride). The resulting eluate is then dried and concentrated.

GC/MS Analysis

- Instrumental Conditions:
 - GC Column: 1.8 m x 2 mm ID glass column packed with 3% SP-2250 on Supelcoport (100/120 mesh), or a modern equivalent capillary column (e.g., DB-5ms).[\[3\]](#)
 - Temperature Program (Example): 50°C for 2 min, then ramp at 8°C/min to 270°C, hold for 10 min.
 - Injection: 1-2 µL, splitless injection.
 - MS Ionization: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from 35 to 500 amu.
- Qualitative and Quantitative Analysis:
 - Qualitative Identification: Compound identification is based on comparing the sample's mass spectrum and retention time to that of a known standard.
 - Quantitative Analysis: Performed using the internal standard technique. The concentration of each haloether is calculated based on the integrated area of a characteristic ion relative to the area of a corresponding internal standard.[\[2\]](#)

Quality Control (QC)

A formal quality control program is required.[\[6\]](#)

- Initial Demonstration of Capability (IDC): Before analyzing any samples, each analyst must demonstrate the ability to generate acceptable results.[\[3\]](#)
- Method Blank: A reagent water blank must be processed with each batch of samples to demonstrate that the analytical system is free from contamination.[\[3\]](#)

- Matrix Spike (MS) / Matrix Spike Duplicate (MSD): A minimum of 5-10% of all samples must be spiked and analyzed to monitor method performance in the sample matrix.[3][6]
- Surrogate Spikes: All samples, blanks, and spikes are fortified with surrogate compounds to monitor extraction efficiency.
- Calibration Verification: The instrument calibration must be verified on each working day.[6]

Data Presentation

The following table summarizes the Method Detection Limits (MDLs) for specific haloethers as established by the EPA. Actual laboratory MDLs may vary depending on the instrumentation and sample matrix.

Parameter	CAS No.	Method Detection Limit (MDL), $\mu\text{g/L}$
Bis(2-chloroethyl) ether	111-44-4	4.9
Bis(2-chloroisopropyl) ether	108-60-1	11.0
4-Bromophenyl phenyl ether	101-55-3	3.5
4-Chlorophenyl phenyl ether	7005-72-3	4.8
Bis(2-chloroethoxy) methane	111-91-1	4.8

Table 1: Method Detection Limits for Haloethers in EPA Method 625.[3]

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the analysis of haloethers using EPA Method 625.1 with Liquid-Liquid Extraction.

[Click to download full resolution via product page](#)

Caption: Workflow for EPA Method 625.1 Haloether Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. norlab.com [norlab.com]
- 2. epa.gov [epa.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. biotage.com [biotage.com]
- 5. news-medical.net [news-medical.net]
- 6. epa.gov [epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Analysis of Haloethers in Wastewater using EPA Method 625.1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220445#epa-method-625-for-analysis-of-haloethers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com